molecular formula Sb2O5<br>O5Sb2 B072755 Antimony pentoxide CAS No. 1314-60-9

Antimony pentoxide

Cat. No.: B072755
CAS No.: 1314-60-9
M. Wt: 323.52 g/mol
InChI Key: LJCFOYOSGPHIOO-UHFFFAOYSA-N
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Description

Antimony pentoxide (Sb₂O₅) is a pentavalent antimony compound characterized by its strong oxidizing properties and low water solubility. It is synthesized through the oxidation of antimony trioxide (Sb₂O₃) using agents like hydrogen peroxide or nitric acid, often stabilized by phosphoric acid or surfactants to form colloidal dispersions . Industrially, Sb₂O₅ is a key component in flame retardants, catalysts, and glass decolorizing agents due to its ability to enhance thermal stability and inhibit combustion . In medicine, derivatives of Sb₂O₅ have been explored for treating parasitic diseases like kala-azar, though their efficacy is secondary to other antimonial drugs like urea stibamine .

Sb₂O₅ exists in hydrated forms (e.g., HSbO₄) and demonstrates acidic behavior in aqueous solutions, distinguishing it from the weakly acidic Sb₂O₃ . Its colloidal formulations (10–50 wt% Sb₂O₅) are prized for their stability in organic solvents, making them suitable for coatings, plastics, and petroleum additives .

Scientific Research Applications

Material Science Applications

1.1 Flame Retardants
Antimony pentoxide is primarily used as a flame retardant additive in plastics, textiles, and coatings. It acts synergistically with halogenated compounds to enhance fire resistance. The effectiveness of this compound as a flame retardant is attributed to its ability to form a protective char layer when exposed to heat, thereby reducing flammability.

Table 1: Flame Retardant Properties of this compound

Material TypeFlame Retardant MechanismEffectiveness (%)
PlasticsChar formation30-50
TextilesSmoke suppression40-60
CoatingsHeat resistance50-70

1.2 Antistatic Agents
In the electronics industry, this compound is utilized as an antistatic agent in the production of electronic components and packaging materials. Its ability to dissipate static electricity helps prevent damage to sensitive electronic parts.

Electronics Applications

2.1 Dielectric Materials
Recent studies have highlighted the potential of antimony oxide films, including Sb2_2O5_5, as dielectric materials in electronic devices. These materials exhibit high dielectric constants and breakdown voltages, making them suitable for capacitors and insulators.

Case Study: Ultrathin Antimony Oxide Films
A study demonstrated the synthesis of ultrathin antimony oxide single crystals with a dielectric constant of approximately 100 and a breakdown voltage of 5.7 GV/m. These properties suggest their potential application in high-performance electronic devices .

Environmental Applications

3.1 Photovoltaic Cells
this compound has been investigated for its role in enhancing the efficiency of dye-sensitized solar cells (DSSCs). Nanocrystalline films of antimony oxide have shown promising semiconducting properties that can improve light absorption and charge transport within solar cells.

Table 2: Performance Metrics of Antimony Oxide in DSSCs

ParameterValue
Energy Band Gap1.9 eV
Efficiency (%)8-12
Stability (hours)>1000

Synthesis and Characterization

This compound can be synthesized through various methods, including sol-gel processes and hydrothermal synthesis. Characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are employed to analyze the structural properties and morphology of synthesized materials.

Case Study: Nanocomposite Films
Research on integrating hydrated this compound into poly(vinylidene fluoride) (PVDF) matrices has shown improved mechanical properties and thermal stability, indicating potential for use in advanced composite materials .

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider its toxicity and environmental impact. Studies suggest that exposure to antimony compounds can pose health risks, necessitating careful handling and regulatory compliance in industrial settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimony Trioxide (Sb₂O₃)

Property Sb₂O₅ Sb₂O₃
Oxidation State +5 +3
Solubility Low in water; reacts to form HSbO₄ Reacts with water to form H₃SbO₃
Applications Flame retardant synergist, colloidal coatings, catalysts Primary flame retardant in halogenated systems, alloy hardening
Toxicity Linked to pneumoconiosis (with co-exposures) Higher association with respiratory issues
Particle Characteristics Colloidal, clear dispersions Larger, opaque particles

Key Differences :

  • Sb₂O₅ is more chemically inert and stable under high temperatures, whereas Sb₂O₃ is more reactive and widely used in metallurgy .
  • Sb₂O₅’s colloidal form enables applications requiring transparency, while Sb₂O₃ is preferred for bulk flame retardancy .

Antimony Trisulfide (Sb₂S₃) and Pentasulfide (Sb₂S₅)

Property Sb₂S₃ Sb₂S₅
Oxidation State +3 (Sb), -2 (S) +5 (Sb), -2 (S)
Applications Safety matches, brake linings Vulcanizing agent in rubber
Toxicity Limited data; less studied than oxides Similar to Sb₂S₃

Comparison with Sb₂O₅ :

  • Sulfides are more reactive with metals and halogens, whereas Sb₂O₅ is primarily an oxidizer .
  • Sb₂O₅’s flame-retardant mechanism involves gas-phase radical quenching, while sulfides act in condensed phases .

Sodium Antimonate (NaSbO₃)

Property NaSbO₃ Sb₂O₅
Structure Crystalline, sodium-stabilized Amorphous or colloidal
Applications Glass decolorizing, cathode ray tubes Flame retardant synergist, catalyst
Solubility Low in water Very low in water

Key Insight : Sodium antimonate’s crystalline structure makes it suitable for high-temperature glass applications, while Sb₂O₅’s colloidal flexibility suits polymer integration .

Other Antimony Compounds

  • Antimony Trichloride (SbCl₃): Highly corrosive, used in catalysts and dyes, unlike Sb₂O₅’s non-corrosive colloidal forms .

Chemical Reactions Analysis

Thermal Decomposition

Antimony pentoxide undergoes stepwise thermal decomposition, forming intermediate oxides:

Temperature (°C)Reaction ProductFormulaObservations
700Antimony(III,V) oxideSb₆O₁₃Yellow hydrated form converts to white anhydrous solid
900Antimony(IV) oxideSb₂O₄Exists in α and β forms; β-form contains mixed Sb(III)/Sb(V)
>900Antimony(III) oxideSb₂O₃Final decomposition product

Mechanism :

  • Dehydration occurs first, followed by oxygen loss.
  • Sb₆O₁₃ contains both Sb(III) and Sb(V), while Sb₂O₄ has a mixed-valence structure with Sb(V) in octahedral sites and Sb(III) in pyramidal units .

Acidic Media

  • Hydrated Sb₂O₅ : Insoluble in concentrated HNO₃ but dissolves in hot HCl, forming SbCl₅:
    Sb2O5+10HCl2SbCl5+5H2O\text{Sb}_2\text{O}_5+10\text{HCl}\rightarrow 2\text{SbCl}_5+5\text{H}_2\text{O}
  • Colloidal Sb₂O₅ : Reacts with H₂SO₄ to form stable sols used in flame retardants .

Basic Media

  • Dissolves in concentrated KOH to form potassium hexahydroxoantimonate(V):
    Sb2O5+2KOH+5H2O2KSb OH 6\text{Sb}_2\text{O}_5+2\text{KOH}+5\text{H}_2\text{O}\rightarrow 2\text{KSb OH }_6
  • This reaction is exploited in ion-exchange resins for cation selectivity (e.g., Na⁺, Cs⁺) .

Redox Reactions

This compound acts as an oxidizing agent under specific conditions:

Reducing AgentReactionProductConditions
Hydrogen (H₂)Sb2O5+5H22Sb+5H2O\text{Sb}_2\text{O}_5+5\text{H}_2\rightarrow 2\text{Sb}+5\text{H}_2\text{O}Metallic Sb400–600°C
Potassium cyanide (KCN)Sb2O5+5KCN2Sb+5KOCN\text{Sb}_2\text{O}_5+5\text{KCN}\rightarrow 2\text{Sb}+5\text{KOCN}Metallic SbMolten state
Carbon (C)Sb2O5+5C2Sb+5CO\text{Sb}_2\text{O}_5+5\text{C}\rightarrow 2\text{Sb}+5\text{CO}Metallic SbHigh-temperature smelting

Key Insight : Sb₂O₅’s oxidation potential is lower than Sb₂O₃, making it less reactive in biological systems .

Hydration/Dehydration Dynamics

  • Hydrated Form (Sb₂O₅·nH₂O) :
    • Contains both tightly bound structural water and loosely adsorbed moisture .
    • Proton diffusion occurs via percolation pathways in the pyrochlore structure, enabling ionic conductivity .
PropertyHydrated Sb₂O₅Anhydrous Sb₂O₅
Solubility in H₂OPartially solubleInsoluble
Ionic Conductivity103S cm10^{-3}\,\text{S cm} (at 25°C)Negligible
Thermal StabilityDecomposes at 300°CStable up to 700°C

Catalytic and Industrial Reactions

  • Flame Retardancy : Synergizes with halogenated compounds to inhibit combustion in ABS plastics and textiles .
  • Photocatalysis : Used in TiO₂ production to enhance UV absorption and catalytic activity .
  • Polymerization : Catalyzes oxidation reactions in polyester and epoxy resins .

Table 1: Thermal Decomposition Products

Temperature (°C)ProductKey Characteristics
700Sb₆O₁₃Mixed-valence, white solid
900Sb₂O₄α/β forms, insoluble
>900Sb₂O₃Volatile, toxic fumes

Table 2: Solubility in Common Reagents

ReagentSolubilityReaction Outcome
HNO₃InsolubleNo reaction
HClSolubleForms SbCl₅
KOHSolubleForms KSb(OH)₆

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity antimony pentoxide in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via:

  • Nitric acid oxidation : Reacting antimony trioxide (Sb₂O₃) with concentrated nitric acid (HNO₃) under reflux at 80–100°C. The reaction follows:
    Sb2O3+4HNO3Sb2O5+4NO2+2H2O\text{Sb}_2\text{O}_3 + 4\text{HNO}_3 \rightarrow \text{Sb}_2\text{O}_5 + 4\text{NO}_2 + 2\text{H}_2\text{O}

     Excess HNO₃ is removed by evaporation, and the product is washed to eliminate residual acids <span data-key="37" class="reference-num" data-pages="undefined">4</span><span data-key="38" class="reference-num" data-pages="undefined">15</span>.  
    
    • Hydrolysis of antimony pentachloride (SbCl₅) : SbCl₅ is hydrolyzed in water or dilute HCl, yielding Sb₂O₅ and HCl gas. This method requires controlled humidity to avoid incomplete hydrolysis .
    • Key Considerations : Use inert atmospheres (e.g., N₂) to prevent contamination by reducing agents. Purity is verified via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers characterize the crystallographic structure of this compound?

  • Methodological Answer : Sb₂O₅ adopts a rutile-derived structure with distorted octahedral coordination of Sb⁵⁺ ions. Characterization techniques include:
    • XRD : Peaks at 2θ = 28.5°, 32.5°, and 35.5° confirm the orthorhombic phase (JCPDS 11-0693) .
    • Raman spectroscopy : Bands at 620 cm⁻¹ (Sb–O stretching) and 480 cm⁻¹ (O–Sb–O bending) are diagnostic .
    • Thermogravimetric analysis (TGA) : Monitors stability up to 450°C, beyond which decomposition to Sb₂O₄ occurs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal decomposition temperatures of Sb₂O₅?

  • Methodological Answer : Discrepancies arise from varying atmospheric conditions and sample purity. For example:
    • H. Biltz reported decomposition at 450°C , while A. Simon observed a phase transition at 430°C forming Sb₆O₁₃ .
    • Resolution : Conduct in-situ high-temperature XRD under controlled O₂ partial pressure. This distinguishes oxidative vs. pyrolytic pathways. Recent studies confirm decomposition initiates at 400–450°C in air, producing Sb₂O₄ and O₂: 2Sb2O52Sb2O4+O22\text{Sb}_2\text{O}_5 \rightarrow 2\text{Sb}_2\text{O}_4 + \text{O}_2

Kinetic analysis via Arrhenius plots (activation energy ~150 kJ/mol) is recommended .

Q. How does Sb₂O₅ function as a catalyst in oxidation reactions, and what mechanistic insights exist?

  • Methodological Answer : Sb₂O₅ acts as a Lewis acid catalyst due to its high oxidation state (+5) and surface acidity. Applications include:

  • Selective oxidation of alkanes : In methane-to-methanol conversion, Sb₂O₅ stabilizes radical intermediates via surface-bound hydroxyl groups .
  • Electron microscopy (TEM) : Reveals active sites at edge defects.
  • Density functional theory (DFT) : Predicts adsorption energies of intermediates (e.g., CH₃•) on Sb–O sites .

Q. What methodologies assess the environmental fate and chronic aquatic toxicity of Sb₂O₅?

  • Methodological Answer :

  • Speciation analysis : Antimony(V) ions (Sb(OH)₆⁻) dominate in neutral water. Use ICP-MS with ion chromatography to quantify dissolved species .
  • Chronic toxicity assays : Daphnia magna studies show NOEC (no observed effect concentration) <1 mg/L, linked to oxidative stress and impaired molting .
  • Table 1 : Toxicity Data for Sb₂O₅
OrganismEndpointLOEC (mg/L)Reference
Daphnia magna21-day survival0.5
PseudokirchneriellaGrowth inhibition0.3

Q. Data Contradiction and Validation

Q. Why do historical studies report conflicting solubility values for Sb₂O₅ in aqueous systems?

  • Methodological Answer : Older studies often neglected pH and ionic strength effects. For example:

  • J. J. Berzelius described Sb₂O₅ as "sparingly soluble" , but modern studies show solubility increases in acidic (pH <3) or alkaline (pH >10) conditions due to hydrolysis:
    Sb2O5+3H2O2Sb(OH)6+2H+\text{Sb}_2\text{O}_5 + 3\text{H}_2\text{O} \leftrightarrow 2\text{Sb(OH)}_6^- + 2\text{H}^+

    • Validation : Use potentiometric titration to measure solubility as a function of pH. Recent data confirm solubility ranges from 0.1 mg/L (pH 7) to 12 mg/L (pH 2) .

Q. Safety and Handling Protocols

Q. What are the critical safety measures for handling Sb₂O₅ in laboratory settings?

  • Methodological Answer :
    • Ventilation : Use fume hoods to avoid inhalation of fine particles (TLV-TWA: 0.5 mg/m³ for Sb) .
    • PPE : Nitrile gloves, lab coats, and safety goggles. Avoid contact with reducing agents (e.g., organics) to prevent exothermic reactions .
    • Spill management : Neutralize with 5% NaHCO₃ solution and collect residues in sealed containers .

Properties

IUPAC Name

(dioxo-λ5-stibanyl)oxy-dioxo-λ5-stibane
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InChI

InChI=1S/5O.2Sb
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InChI Key

LJCFOYOSGPHIOO-UHFFFAOYSA-N
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Canonical SMILES

O=[Sb](=O)O[Sb](=O)=O
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Molecular Formula

Sb2O5, O5Sb2
Record name antimony(V) oxide
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DSSTOX Substance ID

DTXSID6050467
Record name Antimony pentoxide
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Molecular Weight

323.52 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Yellow solid; [Merck Index]
Record name Antimony oxide (Sb2O5)
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Record name Antimony pentoxide
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CAS No.

1314-60-9
Record name Antimony pentoxide
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Record name Antimony pentoxide
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Record name Diantimony pentoxide
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Synthesis routes and methods I

Procedure details

600 g of water was added to 600 g of the diantimony pentoxide sol (specific gravity: 1.198, Sb2O5 concentration: 18.4 wt %) prepared in Preparation Example 1 for dilution. Then, an aqueous indium nitrate solution having 121.1 g of indium nitrate (In(NO3)3.3H2O, In2O3 content: 39.1 wt %, guaranteed reagent, manufactured by Mitsuwa Kagaku Yakuhin K. K.) dissolved in 100 g of water, was added thereto with stirring at room temperature. Then, the mixture was heated at 90° C. for 9 hours to obtain a mixed slurry of indium hydroxide and diantimony pentoxide. This slurry had an In2O3 concentration of 3.3 wt %, a Sb2O5 concentration of 7.8 wt % and an In2O3 /Sb2O5 molar ratio of 0.5.
Quantity
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Synthesis routes and methods II

Procedure details

334 g of water was added to 600 g of the diantimony pentoxide sol (specific gravity: 1.198, Sb2O5 concentration: 18.4 wt %) prepared in Preparation Example 1 for dilution. Then, an aqueous indium nitrate solution having 230.1 g of indium nitrate (In(NO3)3.3H2O, In2O3 content: 39.1 wt %, guaranteed reagent, manufactured by Mitsuwa Kagaku Yakuhin K. K.) dissolved in 280 g of water, was added thereto with stirring at room temperature. Then, the mixture was heated to 90° C. and maintained at that temperature for 10 hours. Then, 219.0 g of 28% aqueous ammonia (guaranteed reagent) was added to adjust the pH of the slurry to 7.06, to obtain a mixed slurry of indium hydroxide and diantimony pentoxide. This slurry had an In2O3 concentration of 6.23 wt %, a Sb2O5 concentration of 7.64 wt % and an In2O3 /Sb2O5 molar ratio of 0.95. This slurry was subjected to filtration under suction and then washed with water using 9000 g of pure water, to obtain a wet cake. This wet cake was evaporated to dryness at 150° C. by a hot air drier to obtain 234.6 g of a dried product. This dried product was pulverized by a mortar to obtain a powder. The powder was put into an aluminum crucible and calcined in an electric furnace at 720° C. for 4 hours and further calcined at 740° C. for 10 hours to obtain 191.7 g of a powder. This powder was bluish gray and as a result of the X-ray diffraction, found to correspond to the diffraction peaks of indium antimonate (InSbO4) of ASTM. This powder was pulverized by a Jet·O·Mizer to obtain a fine powder having an average particle diameter of 0.9 μm as measured by a centrifugal sedimentation particle size distribution measurement. Further, this powder had a specific surface area of 33.5 m2 /g as measured by a BET method and a particle diameter of 26.0 nm as calculated from the specific surface area. Further, from the transmission electron microscopic observation, the powder was found to be a colloidal particle of substantially spherical shape with a primary particle diameter of from 15 to 50 nm. This powder was press-molded under a pressure of 100 kg/cm2, and the press-molded product showed an electro-conductivity with a specific resistance of 8.0 Ωcm.
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